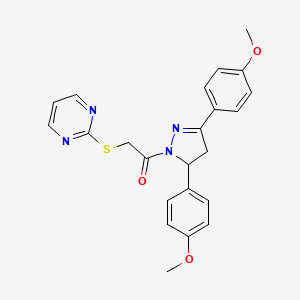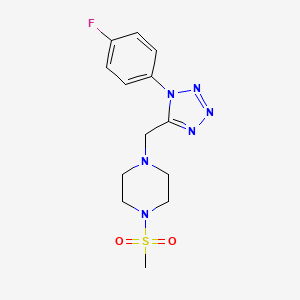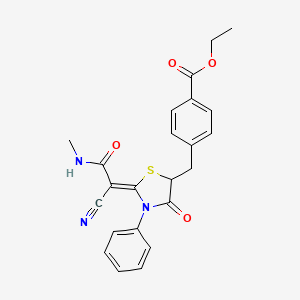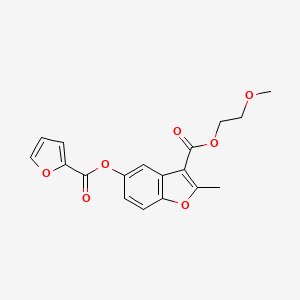![molecular formula C9H8Cl2O2 B2687034 2-[(3,5-Dichlorophenoxy)methyl]oxirane CAS No. 60633-37-6](/img/structure/B2687034.png)
2-[(3,5-Dichlorophenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3,5-Dichlorophenoxy)methyl]oxirane” is a chemical compound with the IUPAC name "2-[(3,4-dichlorophenoxy)methyl]oxirane" . It is used in synthesis and/or formulation of industrial products .
Molecular Structure Analysis
The molecular structure of “2-[(3,5-Dichlorophenoxy)methyl]oxirane” can be represented by the InChI code 1S/C9H8Cl2O2/c10-8-2-1-6 (3-9 (8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 . This indicates that the compound has a molecular weight of 219.07 .
Physical And Chemical Properties Analysis
“2-[(3,5-Dichlorophenoxy)methyl]oxirane” is a solid at room temperature . It has a molecular weight of 219.07 .
Aplicaciones Científicas De Investigación
Gene Mutations and Micronuclei Induction
Oxiranes, including compounds similar to 2-[(3,5-Dichlorophenoxy)methyl]oxirane, have been studied for their ability to induce genetic alterations. Research demonstrates that certain oxiranes can significantly increase the formation of micronuclei, indicating chromosomal aberrations, and induce gene mutations in mammalian cells. This suggests potential applications in studying genetic mechanisms and evaluating chemical safety (Schweikl, Schmalz, & Weinmann, 2004).
Spectroscopic and Theoretical Studies
Methyloxirane, a prototype for substituted oxirane systems including 2-[(3,5-Dichlorophenoxy)methyl]oxirane, has been the subject of spectroscopic and theoretical studies to understand its circular dichroism. Such research aids in the development of analytical methods for chiral molecules and enhances our understanding of molecular interactions (Carnell et al., 1991).
Direct Titration Techniques
The quantification of the oxirane ring, an essential structural feature in compounds like 2-[(3,5-Dichlorophenoxy)methyl]oxirane, has been refined through direct titration techniques. This methodology provides a rapid, accurate analysis crucial for characterizing epoxy compounds and assessing their purity for industrial applications (Jay, 1964).
Cytochrome P450 Isozymes Inhibition
Tridiphane, structurally related to oxiranes, demonstrates the ability to inhibit cytochrome P450 isozymes, suggesting that oxirane derivatives can affect enzymatic pathways. This property could be harnessed in the development of herbicide or pesticide synergists, enhancing the efficacy of agricultural chemicals by modulating metabolic pathways (Moreland, Novitzky, & Levi, 1989).
Polymerization and Material Properties
Research into the polymerization of oxirane derivatives, including those with structures similar to 2-[(3,5-Dichlorophenoxy)methyl]oxirane, highlights their potential in creating novel polymeric materials. These materials could exhibit unique properties such as low shrinkage/stress, making them suitable for dental composites or other specialized applications (Eick, Smith, Pinzino, & Kostoryz, 2006).
Catalytic Hydrogenation Studies
Theoretical studies on the catalytic hydrogenation of oxiranes offer insights into chemical reaction mechanisms and potential applications in synthesizing alcohols from epoxides. Understanding these processes can lead to more efficient industrial syntheses of important chemicals and fuels (Kuevi, Atohoun, & Mensah, 2012).
Safety and Hazards
The safety information for “2-[(3,5-Dichlorophenoxy)methyl]oxirane” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINSUAJGKBCXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichlorophenoxy)methyl]oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2686952.png)

![Bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2686963.png)
![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)



![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2686970.png)



